molecular formula C13H7ClF3NO3 B170759 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127199-27-3

8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B170759
CAS No.: 127199-27-3
M. Wt: 317.65 g/mol
InChI Key: HYNVUCYYHOBXLB-POYBYMJQSA-N
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Description

8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone class. This class is well known for its broad-spectrum antimicrobial activities. The specific structural elements and the presence of substituents such as chloro and fluoro groups enhance its bioactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic synthesis. The key steps may include:

  • Formation of Quinolone Core: : Starting with a suitable aniline derivative, cyclization can be induced using a reagent like phosphorous oxychloride to yield the quinolone core.

  • Introduction of Fluorocyclopropyl Group: : A specific fluorocyclopropyl derivative, which is pre-synthesized, is coupled to the quinolone core using strong bases or coupling agents under controlled temperatures.

  • Substitution Reactions: : Chloro and fluoro groups are introduced via halogenation reactions using reagents such as thionyl chloride for chlorination and selective fluorinating agents like diethylaminosulfur trifluoride for fluorination.

Industrial Production Methods

Industrial production emphasizes scalability and cost-effectiveness, with attention to yield optimization and reagent recovery. Continuous flow chemistry and catalytic processes are often employed to minimize waste and enhance reaction efficiency.

Chemical Reactions Analysis

8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes a variety of chemical reactions:

  • Oxidation and Reduction: : It can participate in oxidation reactions in the presence of strong oxidizing agents, resulting in the formation of carboxylic acid derivatives. Reduction reactions, often with hydride donors, can yield hydroquinolone derivatives.

  • Substitution Reactions: : Substitution at the chloro and fluoro positions can be achieved using nucleophilic reagents under basic conditions to form new derivatives.

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, breaking down into simpler fragments.

Scientific Research Applications

Chemistry

This compound serves as a key intermediate in synthetic organic chemistry, aiding the development of new antimicrobial agents.

Biology and Medicine

The structural framework and substituents confer potent antimicrobial properties, making it a candidate for studying new antibiotics or therapeutic agents for bacterial infections.

Industry

In industry, its robust chemical nature and stability are advantageous for developing materials with specialized functions, such as coatings and polymers resistant to microbial growth.

Mechanism of Action

The antimicrobial activity of 8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death.

Comparison with Similar Compounds

8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents and resulting properties:

  • Ciprofloxacin: : Another quinolone, it has similar antimicrobial activity but differs in substituent groups, affecting its spectrum of activity and potency.

  • Levofloxacin: : Known for its high bioavailability and fewer side effects, levofloxacin shares structural similarities but differs in stereochemistry and specific substituents.

This unique compound’s combination of chloro, fluoro, and cyclopropyl groups gives it a distinct edge in antimicrobial research and applications.

Properties

IUPAC Name

8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNVUCYYHOBXLB-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440139
Record name 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-27-3
Record name 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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